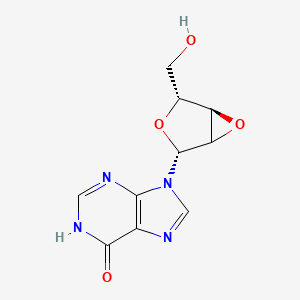

2',3'-Anhydroinosine

Vue d'ensemble

Description

2’,3’-Anhydroinosine is a chemical compound with the molecular formula C10H10N4O4 and a molecular weight of 250.21 . It is also known by the synonym 9-(2,3-anhydro-β-D-ribofuranosyl)-1,9-dihydro-6H-purin-6-one .

Molecular Structure Analysis

The molecular structure of 2’,3’-Anhydroinosine consists of 10 carbon atoms, 10 hydrogen atoms, 4 nitrogen atoms, and 4 oxygen atoms . The average mass is 264.194 Da and the monoisotopic mass is 264.049469 Da .Chemical Reactions Analysis

The hydrolysis of 2’,3’-Anhydroinosine has been investigated . The reactions were performed in D2O instead of H2O, which allowed the accumulation of intermediate substances in sufficient quantities . Two intermediates were isolated and their structures were confirmed by mass and NMR spectroscopy .Physical And Chemical Properties Analysis

2’,3’-Anhydroinosine is a solid substance . It has a melting point of more than 184°C . The carbon content is 47.72%, the hydrogen content is 4.19%, and the nitrogen content is 22.04% .Applications De Recherche Scientifique

Rôle dans la synthèse de la 2-fluorocordycepine

“2’,3’-Anhydroinosine” joue un rôle crucial dans la synthèse de la 2-fluorocordycepine . Ce processus implique la synthèse préparative de la 2-fluorocordycepine à partir de la 2-fluoroadénosine et de la 3'-désoxyinosine, catalysée par E. coli purine nucléoside phosphorylase .

Ralentissement de la réaction et diminution du rendement : Au cours du processus de synthèse, un ralentissement de la réaction et une diminution du rendement jusqu'à 5 % ont été observés . Ceci a été attribué à la présence d'un nucléoside inconnu dans le mélange réactionnel .

Formation de la 2’,3’-Anhydroinosine : Le nucléoside inconnu s'est avéré être formé à partir du mélange de 2’,3’-Anhydroinosine, un sous-produit de la préparation de la 3'-désoxyinosine . De plus, la 2’,3’-Anhydroinosine se forme lors de la déshalogénation radicalaire de la 9-(2’,5’-di-O-acétyl-3’-bromo-3’-désoxyxylofuranosyl)hypoxanthine, un précurseur de la 3'-désoxyinosine en synthèse chimique .

Inhibition de la formation de 1-phospho-3-désoxyribose : Les produits de l'hydrolyse de la 2’,3’-Anhydroinosine inhibent la formation de 1-phospho-3-désoxyribose pendant la synthèse de la 2-fluorocordycepine . Cette inhibition est un facteur important qui affecte l'efficacité du processus de synthèse .

Hydrolyse de la 2’,3’-Anhydroinosine : La progression de l'hydrolyse de la 2’,3’-Anhydroinosine a été étudiée . Les réactions ont été réalisées dans D2O au lieu de H2O, ce qui a permis l'accumulation de substances intermédiaires en quantités suffisantes

Safety and Hazards

Orientations Futures

The future research directions for 2’,3’-Anhydroinosine could involve further investigation into its hydrolysis process and the impact of its derivatives on the synthesis of 2-fluorocordycepin . Additionally, the potential biomedical applications of enzymes involved in the synthesis of nucleosides and nucleotides, including 2’,3’-Anhydroinosine, could be explored .

Mécanisme D'action

Target of Action

coli purine nucleoside phosphorylase during the synthesis of 2-fluorocordycepin .

Mode of Action

It is formed as a byproduct in the preparation of 3’-deoxyinosine and during the radical dehalogenation of 9-(2’,5’-di-O-acetyl-3’-bromo-3’-deoxyxylofuranosyl)hypoxanthine . It appears to inhibit the formation of 1-phospho-3-deoxyribose during the synthesis of 2-fluorocordycepin .

Biochemical Pathways

It is known to interfere with the synthesis of 2-fluorocordycepin, suggesting it may impact pathways related to nucleoside synthesis .

Result of Action

It is known to inhibit the formation of 1-phospho-3-deoxyribose during the synthesis of 2-fluorocordycepin .

Propriétés

IUPAC Name |

9-[(2R,4R,5R)-4-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O4/c15-1-4-6-7(18-6)10(17-4)14-3-13-5-8(14)11-2-12-9(5)16/h2-4,6-7,10,15H,1H2,(H,11,12,16)/t4-,6-,7?,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDIGUIIOGAEQHN-CPTYKQRNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(C(=O)N1)N=CN2C3C4C(O4)C(O3)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(C(=O)N1)N=CN2[C@H]3C4[C@H](O4)[C@H](O3)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20747041 | |

| Record name | (2xi)-2',3'-Anhydroinosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

31766-13-9 | |

| Record name | (2xi)-2',3'-Anhydroinosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: Can 2',3'-Anhydroinosine interfere with enzymatic reactions involving purine nucleosides?

A2: Yes, this compound can negatively impact enzymatic reactions involving purine nucleosides. Specifically, it has been observed to hinder the synthesis of 2-fluorocordycepin catalyzed by E. coli purine nucleoside phosphorylase. [] This interference stems from the products of this compound hydrolysis, which inhibit the formation of 1-phospho-3-deoxyribose, a crucial component in the synthesis of 2-fluorocordycepin. [] This finding highlights the importance of considering potential contaminants like this compound, even in trace amounts, during enzymatic synthesis involving purine nucleosides.

Q2: Why is understanding the hydrolysis of this compound important in the context of nucleoside synthesis?

A3: Understanding the hydrolysis of this compound is crucial for several reasons. Firstly, this compound can appear as a byproduct during the synthesis of other nucleosides, such as 3′-deoxyinosine. [] Its presence, even in small amounts, can significantly affect reaction yields and complicate the purification process. Secondly, the hydrolysis products of this compound can themselves be inhibitors of crucial enzymes involved in nucleoside metabolism and synthesis. [] This interference has direct implications for the efficient production of desired nucleoside analogs, like 2-fluorocordycepin. Therefore, a thorough understanding of its hydrolysis pathway allows for the development of strategies to minimize its formation and mitigate its negative impact on desired synthetic outcomes.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1-Hydroxy-2,2,5,5-tetramethyl-4-(methylsulfonylsulfanylmethyl)pyrrol-3-yl]pyridine](/img/structure/B585234.png)